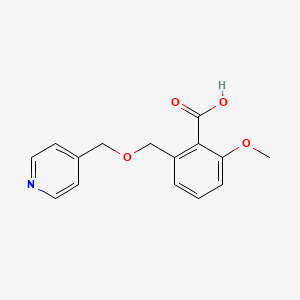

![molecular formula C15H13Cl2NO3S B6339329 2-[2-(2,4-二氯噻唑-5-基)-乙烯基]-6-甲氧基苯甲酸乙酯 CAS No. 365542-33-2](/img/structure/B6339329.png)

2-[2-(2,4-二氯噻唑-5-基)-乙烯基]-6-甲氧基苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用

催化和聚合:一种应用涉及使用苯甲酸酯合成钌基单、双和三核复分解催化剂,它们在环聚合过程中起着至关重要的作用。这些催化剂对于生产不同的聚合物结构非常重要,突出了酯衍生物在先进聚合物合成中的作用 (Mayershofer, Nuyken, & Buchmeiser, 2006).

功能性聚合物的合成:苯甲酸酯用于合成能够在紫外线照射下释放功能性酸的聚合物。这项研究对于创造具有光响应特性的材料至关重要,这对于包括智能涂层和药物递送系统在内的各种应用非常重要 (Kamogawa, Nin, & Horiuchi, 1992).

杂环化合物合成:该研究还深入研究了取代氨基噻唑的合成,其中 2-酰基氨基-2-氰基乙酸乙酯反应生成氨基噻唑-4-羧酸乙酯。这些化合物在开发药品和农用化学品方面具有重要意义 (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

非线性光学材料:研究了含有苯甲酸酯的非线性光学生色团的合成和性能。这些材料对于光学数据存储、光子器件和电信应用至关重要 (Hwang, Kim, Park, & Hong, 1999).

光伏应用:使用苯甲膦酸二乙酯单体的低聚苯乙烯的研究已显示出在光伏电池中的潜力,证明了这些酯衍生物在可再生能源技术中的相关性 (Jørgensen & Krebs, 2005).

电子学中的先进材料:通过原子转移自由基聚合研究带有侧基 π 共轭苯并噻唑的聚甲基丙烯酸酯揭示了它们在荧光调节和电子应用中的用途 (Zhang, Xu, Lu, Li, Yan, & Wang, 2009).

未来方向

作用机制

Target of Action

Thiazole derivatives, which include mfcd12546793, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity exhibited by MFCD12546793.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on the biological activity they exhibit . For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins involved in the biological pathways of diseases .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of diseases, leading to therapeutic effects .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . The impact on bioavailability would depend on these properties.

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level depending on their biological activity . For example, some thiazole derivatives have been found to inhibit the growth of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

生化分析

Biochemical Properties

2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . By binding to the active sites of these enzymes, MFCD12546793 can modulate their activity, leading to altered cellular responses. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially offering protective effects against cellular damage.

Cellular Effects

The effects of 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspases . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, MFCD12546793 influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. For instance, MFCD12546793 inhibits kinases by occupying their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Temporal Effects in Laboratory Settings

The effects of 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Its stability and degradation over time can influence its long-term efficacy . In vitro studies have shown that MFCD12546793 remains stable under controlled conditions but may degrade under extreme pH or temperature variations. Long-term exposure to this compound can lead to adaptive cellular responses, including upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

In animal models, the effects of 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester vary with dosage. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. Careful dosage optimization is crucial for achieving desired outcomes in preclinical studies.

Metabolic Pathways

2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. MFCD12546793 also affects metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, impacting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of MFCD12546793 within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester exhibits specific subcellular localization patterns that affect its activity and function. It is often found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its role in modulating cellular processes and biochemical reactions.

属性

IUPAC Name |

ethyl 2-[(E)-2-(2,4-dichloro-1,3-thiazol-5-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c1-3-21-14(19)12-9(5-4-6-10(12)20-2)7-8-11-13(16)18-15(17)22-11/h4-8H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHWIELBAZYDPP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N=C(S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N=C(S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339255.png)

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)

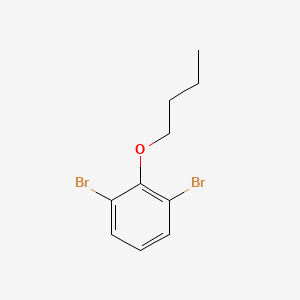

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

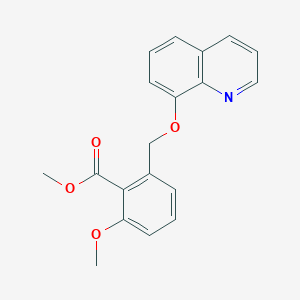

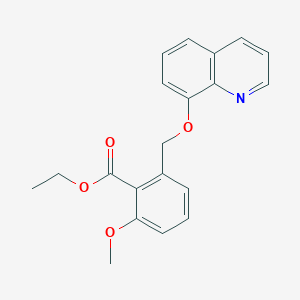

![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)